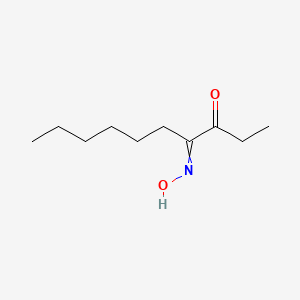
4-(Hydroxyimino)decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino)decan-3-one is an organic compound that features a hydroxyimino functional group attached to a decanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)decan-3-one can be achieved through several methods. One common approach involves the reaction of a suitable ketone with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired hydroxyimino compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxyimino)decan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)decan-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino functional group but have different structural backbones.
Benzofurazan and Benzofuroxan Derivatives: These compounds also contain hydroxyimino groups and exhibit similar reactivity.
Uniqueness
4-(Hydroxyimino)decan-3-one is unique due to its specific decanone backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
820211-60-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-hydroxyiminodecan-3-one |
InChI |
InChI=1S/C10H19NO2/c1-3-5-6-7-8-9(11-13)10(12)4-2/h13H,3-8H2,1-2H3 |
InChI Key |
GYPVZRPZVCHHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NO)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)

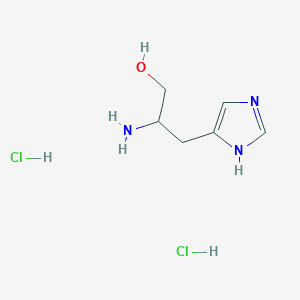

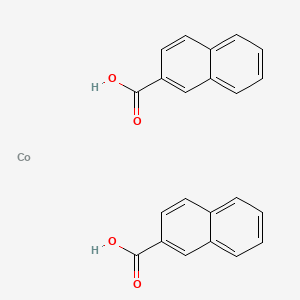
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
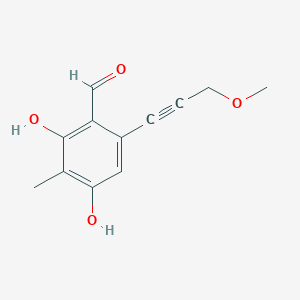

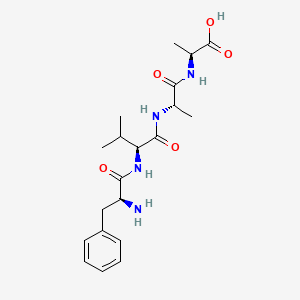

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
